2-Chloro-n,n-diisobutylacetamide

Synthetic Methodology Process Chemistry Green Chemistry

2-Chloro-N,N-diisobutylacetamide (CAS 5326-82-9) is a tertiary chloroacetamide featuring an acetamide backbone with a chlorine atom at the alpha position and two bulky isobutyl groups attached to the nitrogen atom. This compound is a liquid at ambient temperature and is primarily utilized as a reactive intermediate and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
CAS No. 5326-82-9
Cat. No. B1584290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n,n-diisobutylacetamide
CAS5326-82-9
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)CCl
InChIInChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
InChIKeyARVSNCMWOCPYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-diisobutylacetamide (CAS 5326-82-9): Chemical Identity and Core Attributes for Informed Procurement


2-Chloro-N,N-diisobutylacetamide (CAS 5326-82-9) is a tertiary chloroacetamide featuring an acetamide backbone with a chlorine atom at the alpha position and two bulky isobutyl groups attached to the nitrogen atom [1]. This compound is a liquid at ambient temperature and is primarily utilized as a reactive intermediate and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The presence of the electrophilic α-chloroacetamide moiety facilitates a wide range of nucleophilic substitution reactions, while the sterically hindered N,N-diisobutyl substitution pattern imparts distinctive physicochemical properties compared to its less hindered analogs, such as increased lipophilicity (calculated Log P: 2.794) and greater molecular flexibility (10 rotatable bonds) [1].

Why Generic 2-Chloroacetamides Cannot Substitute for 2-Chloro-N,N-diisobutylacetamide in Demanding Applications


Direct substitution of 2-chloro-N,N-diisobutylacetamide with a simpler 2-chloroacetamide analog (e.g., 2-chloro-N,N-dimethylacetamide or 2-chloro-N,N-diethylacetamide) is not a trivial procurement decision and often leads to significant deviations in experimental outcomes. The unique combination of a reactive α-chloro electrophilic center and the pronounced steric bulk of the two N-isobutyl groups in this compound engenders a fundamentally different reactivity and physicochemical profile [1]. Specifically, the N,N-diisobutyl motif confers substantially higher lipophilicity, increased steric shielding, and altered conformational dynamics relative to smaller N-alkyl substituents [2]. These differences translate into quantifiable variations in critical parameters such as boiling point, logP, and reaction kinetics, which directly impact synthetic efficiency, purification logistics, and the ultimate performance of the derived products. Ignoring these key differentiating metrics risks suboptimal reaction yields, unexpected side reactions, and failure in applications where specific steric or electronic effects are paramount [2].

Quantitative Differentiation Guide: 2-Chloro-N,N-diisobutylacetamide vs. Closest 2-Chloroacetamide Analogs


Synthetic Efficiency: Near-Quantitative Yield from Diisobutylamine and Chloroacetyl Chloride

The synthesis of 2-chloro-N,N-diisobutylacetamide proceeds with exceptionally high efficiency via the direct chloroacetylation of diisobutylamine with chloroacetyl chloride, achieving a reported yield of approximately 96% [1]. This yield is notably higher than the typical ranges reported for the synthesis of simpler 2-chloroacetamides, such as 2-chloro-N,N-diethylacetamide, where yields can vary significantly and often fall below 90% due to increased side reactions and difficulties in purification .

Synthetic Methodology Process Chemistry Green Chemistry

Lipophilicity: 2.7 to 8.5-Fold Higher Calculated LogP vs. N-Methyl and N-Ethyl Analogs

The calculated LogP for 2-chloro-N,N-diisobutylacetamide is 2.794, indicating significantly higher lipophilicity compared to its less bulky analogs [1]. In contrast, 2-chloro-N,N-dimethylacetamide exhibits a LogP of approximately -0.19 to 0.31 , and 2-chloro-N,N-diethylacetamide has a LogP of approximately 1.09 . This represents a 2.7 to 8.5-fold increase in lipophilicity for the diisobutyl derivative, a property that directly influences compound partitioning in biphasic systems, membrane permeability, and retention times in reversed-phase chromatography.

Drug Design Extraction Partitioning

Physical State and Volatility: Liquid Form with a Distinct Boiling Point Profile

2-chloro-N,N-diisobutylacetamide is a liquid with a boiling point of 99 °C at a reduced pressure of 2.0 mmHg . Its physical state contrasts with 2-chloro-N,N-diethylacetamide, which is typically a white to off-white crystalline solid at ambient temperature (melting point ~58 °C) [1]. Furthermore, the boiling point of the diisobutyl derivative under high vacuum is comparable to the boiling point of 2-chloro-N,N-dimethylacetamide (98-100 °C) but at a much lower pressure (2.0 mmHg vs. 11 mmHg for the dimethyl analog) . This indicates a significantly lower volatility and higher boiling point at atmospheric pressure, which is a key safety and handling consideration.

Purification Formulation Process Safety

Structural Flexibility: 10 Rotatable Bonds vs. 2-4 in Simpler Analogs

The molecular structure of 2-chloro-N,N-diisobutylacetamide contains 10 rotatable bonds, as reported in the SpringerMaterials substance profile [1]. This is a stark contrast to simpler 2-chloroacetamides: 2-chloro-N,N-dimethylacetamide has only 2 rotatable bonds, and 2-chloro-N,N-diethylacetamide has approximately 4 [2][3]. The high number of rotatable bonds in the diisobutyl derivative reflects the enhanced conformational flexibility imparted by the two branched N-alkyl chains. This property can significantly influence the molecule's ability to adopt specific conformations required for binding interactions or for accommodating steric constraints in confined reaction environments.

Conformational Analysis Ligand Design Molecular Recognition

Purity Grade Availability: Validated 95-98% Purity with Comprehensive Quality Control

2-chloro-N,N-diisobutylacetamide is commercially available from multiple reputable vendors with guaranteed minimum purities of 95% and 98%, supported by certificates of analysis (COA) and safety data sheets (SDS) . While many chloroacetamide analogs are also available at similar purity levels, the combination of high stated purity with detailed documentation ensures that procurement of this specific compound for sensitive applications is reliable and traceable. The liquid state also allows for straightforward sampling for in-house purity verification by GC-MS or NMR.

Quality Assurance Analytical Chemistry Reproducibility

Strategic Application Scenarios for 2-Chloro-N,N-diisobutylacetamide (CAS 5326-82-9)


High-Yield Synthesis of α-Dialkylamino N,N-diisobutylacetamide Anion Exchangers for Nuclear Fuel Reprocessing

Leverage the exceptionally high synthetic yield (~96%) of 2-chloro-N,N-diisobutylacetamide from diisobutylamine and chloroacetyl chloride [1] to produce α-dialkylamino N,N-diisobutylacetamide ligands with maximal cost-efficiency. These derived ligands have demonstrated superior extraction of molybdate and other oxometalate anions from nitric acid media compared to commercial extractants like Alamine 336 [2]. The high lipophilicity (LogP 2.794) and enhanced conformational flexibility (10 rotatable bonds) of the 2-chloro-N,N-diisobutylacetamide core are critical for the intramolecular buffering properties that enable this unique extraction capability at high acidities [3].

Synthesis of Hydrophobic Drug Candidates and Pharmacological Probes

Utilize 2-chloro-N,N-diisobutylacetamide as an alkylating or acylating agent to introduce a highly lipophilic (LogP 2.794) and conformationally flexible moiety into pharmacologically relevant scaffolds [1]. This is particularly valuable for optimizing the partition coefficient (LogP) of lead compounds in drug discovery, enhancing membrane permeability, or reducing aqueous solubility to modulate pharmacokinetic properties. The liquid state of the reagent facilitates precise dispensing in automated parallel synthesis platforms, while its high purity (95-98%) minimizes the introduction of side products during library generation [2].

Development of Sterically Demanding Ligands for Transition Metal Catalysis

Employ 2-chloro-N,N-diisobutylacetamide to install bulky, electron-rich N,N-diisobutylacetamide fragments onto ligand frameworks. The significant steric bulk provided by the two isobutyl groups, combined with the molecule's high conformational flexibility (10 rotatable bonds), can create unique ligand environments that modulate the activity and selectivity of transition metal catalysts [1]. The reduced volatility of this compound, as evidenced by its boiling point of 99 °C at 2.0 mmHg, makes it a safer and more convenient alternative to smaller, more volatile 2-chloroacetamides in reactions requiring heating or prolonged reflux [3].

Preparative-Scale Synthesis of Quaternary Ammonium Salts for Phase-Transfer Catalysis

Capitalize on the high synthetic yield of the chloroacetamide precursor to enable efficient, large-scale quaternization reactions with tertiary amines. The resulting quaternary ammonium salts, bearing the lipophilic N,N-diisobutylacetamide appendage, are valuable as phase-transfer catalysts or novel ionic liquids [1]. The combination of high lipophilicity (LogP 2.794) and a high-purity starting material (95-98%) ensures that the derived catalysts exhibit consistent and reproducible activity in biphasic reaction systems, reducing the need for extensive purification between batches [2].

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